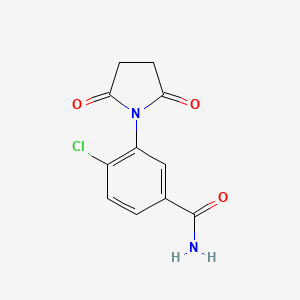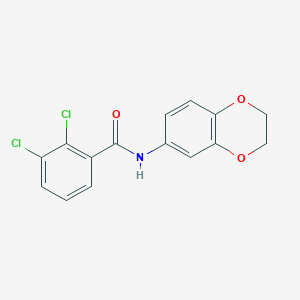![molecular formula C22H21NO3 B5875330 methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate](/img/structure/B5875330.png)
methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate, also known as MMB, is a synthetic compound that belongs to the family of benzamide derivatives. MMB has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and drug discovery.
Aplicaciones Científicas De Investigación
Methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The exact mechanism of action of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate is not fully understood. However, studies have suggested that methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate may exert its antitumor activity by inducing apoptosis in cancer cells. methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate exhibits low toxicity and minimal side effects in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate is its potent antitumor activity against various cancer cell lines. Additionally, methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate has been shown to exhibit low toxicity and minimal side effects in animal models. However, the limitations of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate include its limited solubility in water and its potential to interfere with certain enzymatic assays.
Direcciones Futuras
There are several future directions for the research and development of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate and its potential applications in the treatment of neurodegenerative disorders. Finally, the development of novel derivatives of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate may lead to the discovery of more potent and selective compounds for use in scientific research.
Métodos De Síntesis
The synthesis of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate involves the reaction of 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoic acid with methanol and thionyl chloride. The resulting product is then purified through recrystallization to obtain methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate in its pure form. The synthesis method of methyl 4-{[(4-methoxy-3-biphenylyl)amino]methyl}benzoate has been optimized to improve the yield and purity of the compound, making it a viable option for scientific research applications.
Propiedades
IUPAC Name |
methyl 4-[(2-methoxy-5-phenylanilino)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-25-21-13-12-19(17-6-4-3-5-7-17)14-20(21)23-15-16-8-10-18(11-9-16)22(24)26-2/h3-14,23H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZKRWHWSZIEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-furyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5875272.png)

![3,4-dimethoxy-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5875292.png)

![ethyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5875302.png)
![3-[(2,4-dichlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5875303.png)
![4-methyl-7-[(1-phenyl-1H-tetrazol-5-yl)oxy]-2H-chromen-2-one](/img/structure/B5875305.png)

![4-(2-fluorophenyl)-2-[(2-thienylmethyl)thio]-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5875314.png)
![5-(5-chloro-2-thienyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5875319.png)
![N'-[1-(3-aminophenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5875335.png)
